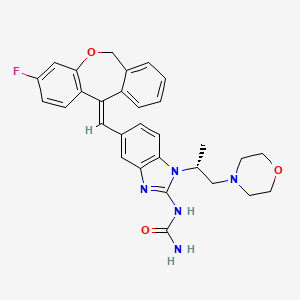

LY2623091

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCLDHGBEKZGEB-RUDKWAFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162264-07-4 | |

| Record name | LY-2623091 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1162264074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2623091 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2623091 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FHZ595FNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea (GSK2256294)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective soluble epoxide hydrolase (sEH) inhibitor, [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea, also known as GSK2256294. This document details the molecular target, downstream signaling pathways, and the resulting anti-inflammatory and vasodilatory effects observed in preclinical and clinical studies. Detailed experimental protocols, quantitative data, and visual representations of the key mechanisms are provided to support further research and development of this compound.

Introduction

GSK2256294 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoates (EETs).[1][2] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and cytoprotective effects.[1][2] The enzyme sEH converts EETs to their less active diol counterparts, dihydroxyeicosatrienoates (DHETs).[1][2] By inhibiting sEH, GSK2256294 stabilizes and increases the bioavailability of EETs, thereby amplifying their therapeutic effects. This mechanism of action has positioned GSK2256294 as a promising therapeutic candidate for a variety of inflammatory and cardiovascular diseases.[1][3]

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action of GSK2256294 is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[3] GSK2256294 binds to the active site of the sEH enzyme, preventing the hydrolysis of EETs to DHETs.[4] This leads to an accumulation of EETs in various tissues and the circulation, enhancing their downstream signaling effects.

In Vitro Inhibitory Activity

GSK2256294 has demonstrated high potency against sEH from multiple species. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar affinity for the human enzyme.

| Species | Enzyme | IC50 (pM) | Reference |

| Human | Recombinant sEH | 27 | [1] |

| Rat | sEH Ortholog | 61 | [1] |

| Murine | sEH Ortholog | 189 | [1] |

Cellular and In Vivo Target Engagement

The inhibitory activity of GSK2256294 has been confirmed in cellular and in vivo models. In human, rat, and mouse whole blood, GSK2256294 effectively inhibits the conversion of 14,15-EET-d11 to 14,15-DHET-d11.[1] Clinical studies have demonstrated a dose-dependent inhibition of sEH activity in humans, with near-maximal inhibition achieved at therapeutic doses.[5]

Downstream Signaling Pathways

The increased levels of EETs resulting from sEH inhibition by GSK2256294 modulate several key signaling pathways, primarily leading to anti-inflammatory and vasodilatory responses.

Anti-Inflammatory Effects via NF-κB Pathway Modulation

A crucial anti-inflammatory mechanism of elevated EETs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. EETs have been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[4] This effect has been observed in TNFα-activated human endothelial cells, where GSK2256294 treatment led to decreased transcription of vascular cell adhesion molecule-1 (VCAM-1) and blocked the adhesion of mononuclear cells to the endothelium.[4]

Vasodilatory Effects

EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs). They induce vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation. The increased bioavailability of EETs following GSK2256294 administration is expected to enhance this vasodilatory response, which is beneficial in conditions characterized by endothelial dysfunction and increased vascular tone.

Preclinical and Clinical Evidence

The mechanism of action of GSK2256294 has been validated in various preclinical and clinical settings.

Preclinical Studies

In a mouse model of cigarette smoke-induced pulmonary inflammation, oral administration of GSK2256294 (5-30 mg/kg, twice daily for two weeks) dose-dependently inhibited the number of total cells, neutrophils, and macrophages in the bronchoalveolar lavage fluid (BALF). It also reduced the levels of the keratinocyte chemoattractant (KC), a potent neutrophil chemoattractant.[1]

Clinical Studies

Multiple clinical trials have investigated the safety, pharmacokinetics, and pharmacodynamics of GSK2256294.

-

Phase I Study (NCT01762774): In healthy male subjects and obese smokers, single escalating doses (2-20 mg) and multiple doses (6 or 18 mg daily for 14 days) of GSK2256294 were well-tolerated.[5] The study demonstrated a dose-dependent and sustained inhibition of sEH enzyme activity.[5]

-

Study in Obese, Prediabetic Individuals (NCT03486223): Treatment with GSK2256294 (10 mg daily for one week) significantly decreased sEH activity in plasma and adipose tissue.[6] While it did not significantly alter insulin sensitivity or blood pressure in this cohort, it did reduce plasma levels of F2-isoprostanes, a marker of oxidative stress.[6]

-

Study in Patients with Aneurysmal Subarachnoid Hemorrhage (NCT03318783): Administration of GSK2256294 (10 mg daily for 10 days) was safe and well-tolerated.[7] It resulted in a significant increase in the serum EET/DHET ratio, indicating effective target engagement.[7]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (In Vitro)

This protocol describes a common method for determining the in vitro potency of sEH inhibitors.

-

Reagents and Materials:

-

Recombinant human, rat, or murine sEH

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin)

-

Substrate: 14,15-Epoxyeicosatrienoic acid-d11 (14,15-EET-d11)

-

GSK2256294 or other test compounds

-

Quenching solution (e.g., methanol containing an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare serial dilutions of GSK2256294 in the assay buffer.

-

In a 96-well plate, add the diluted GSK2256294, a fixed concentration of recombinant sEH, and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, 14,15-EET-d11.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the formation of the product, 14,15-dihydroxyeicosatrienoate-d11 (14,15-DHET-d11), using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of GSK2256294 and determine the IC50 value by fitting the data to a dose-response curve.

-

Measurement of EETs and DHETs in Biological Samples

This protocol outlines a general procedure for the quantification of EETs and DHETs in plasma or tissue homogenates.

-

Sample Preparation:

-

Collect blood in tubes containing an anticoagulant and an sEH inhibitor to prevent ex vivo degradation of EETs.

-

Centrifuge to separate plasma.

-

For tissues, homogenize in a suitable buffer on ice.

-

-

Lipid Extraction:

-

Add an internal standard mixture (deuterated EETs and DHETs) to the sample.

-

Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a modified Bligh-Dyer extraction.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):

-

Reconstitute the dried extract in a suitable solvent.

-

Load the sample onto an SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the eicosanoids with an appropriate solvent.

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detect and quantify the different regioisomers of EETs and DHETs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Mouse Model of Cigarette Smoke-Induced Pulmonary Inflammation

This protocol describes a model to evaluate the anti-inflammatory effects of GSK2256294 in vivo.

-

Animals:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

-

Cigarette Smoke Exposure:

-

Expose mice to whole-body or nose-only cigarette smoke for a specified duration (e.g., 4-6 cigarettes per day, 5 days a week, for 2-4 weeks). Control animals are exposed to filtered air.

-

-

GSK2256294 Administration:

-

Administer GSK2256294 orally (e.g., by gavage) at various doses (e.g., 5, 10, 30 mg/kg) twice daily, starting before or during the cigarette smoke exposure period. The vehicle is administered to the control group.

-

-

Bronchoalveolar Lavage (BAL):

-

At the end of the study, euthanize the mice and perform a BAL by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.

-

-

BAL Fluid (BALF) Analysis:

-

Determine the total cell count in the BALF using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of macrophages, neutrophils, and lymphocytes.

-

Measure the levels of cytokines and chemokines (e.g., KC, TNF-α, IL-6) in the BALF supernatant using ELISA or a multiplex assay.

-

-

Lung Histology:

-

Perfuse and fix the lungs for histological examination to assess the degree of inflammation and structural changes.

-

Conclusion

GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase. Its mechanism of action, centered on the stabilization of beneficial EETs, has been well-characterized through in vitro, preclinical, and clinical studies. By inhibiting sEH, GSK2256294 effectively reduces inflammation, in part through the modulation of the NF-κB signaling pathway, and promotes vasodilation. These properties make it a compelling therapeutic candidate for a range of diseases characterized by inflammation and endothelial dysfunction. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of GSK2256294 and other sEH inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spannetwork.org [spannetwork.org]

- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of FAK Inhibitor GSK2256098: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, survival, migration, and angiogenesis, making it a compelling target for cancer therapy. This document details the mechanism of action, preclinical and clinical development of GSK2256098, presenting key quantitative data in structured tables and outlining the methodologies of pivotal experiments. Visual diagrams are provided to illustrate the FAK signaling pathway, a representative experimental workflow, and the structure-activity relationship that guided the optimization of this inhibitor.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors.[1][2] Its overexpression and constitutive activation are observed in a wide range of human cancers and are often associated with poor prognosis.[3][4] FAK's role in promoting tumor progression, invasion, and metastasis has established it as a significant target for the development of novel anticancer therapeutics.[4] GSK2256098 emerged from drug discovery efforts aimed at identifying small molecule inhibitors that could effectively and selectively block the kinase activity of FAK.[3][4]

Mechanism of Action of GSK2256098

GSK2256098 is a potent, selective, reversible, and ATP-competitive inhibitor of FAK.[3] Its primary mechanism of action involves binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine 397 (Y397).[3][5] This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment and activation of downstream signaling proteins, including those in the PI3K/Akt and MAPK/ERK pathways.[1][3] By inhibiting FAK autophosphorylation, GSK2256098 effectively blocks these downstream pathways, leading to the inhibition of tumor cell migration, proliferation, and survival, as well as the induction of apoptosis.[1][2]

FAK Signaling Pathway

Caption: FAK signaling cascade and the inhibitory action of GSK2256098.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2256098 from various preclinical studies.

Table 1: In Vitro Activity of GSK2256098

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (app) FAK | 0.4 nM | Enzymatic Assay | [3] |

| IC50 (p-FAK Y397) | 8.5 nM | U87MG (Glioblastoma) | [3] |

| 12 nM | A549 (Lung Cancer) | [3] | |

| 15 nM | OVCAR8 (Ovarian Cancer) | [3] | |

| IC50 (Cell Viability) | ~2.5 µM | L3.6pl (Pancreatic Cancer) | [6] |

Table 2: In Vivo Pharmacokinetics of GSK2256098 in Rats

| Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Brain:Plasma Ratio (at 1h) | Reference |

| Oral | 10 mg/kg | 1500 | 2 | 8000 | 0.07 | [7] |

| IV | 2 mg/kg | - | - | 1200 | 0.06 | [7] |

Table 3: In Vivo Efficacy of GSK2256098

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Glioblastoma | U87MG Xenograft (Mouse) | 100 mg/kg, BID | Significant | [8] |

| Uterine Cancer | Ishikawa Orthotopic (Mouse) | 75 mg/kg/day | Significant reduction in tumor weight and metastases | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for p-FAK (Y397) Inhibition

-

Cell Culture and Lysis: Human cancer cell lines (e.g., U87MG, A549, OVCAR8, PANC-1, L3.6p1) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and antibiotics.[9] Cells are treated with varying concentrations of GSK2256098 or vehicle (DMSO) for a specified duration (e.g., 1 hour).[9] Following treatment, cells are washed with ice-cold PBS and lysed in NP-40 lysis buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a BCA assay. Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (e.g., 8-12% gel) and transferred to a PVDF membrane.[9]

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for p-FAK (Y397) overnight at 4°C. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is subsequently stripped and re-probed with an antibody for total FAK as a loading control. Densitometry analysis is performed to quantify the levels of p-FAK relative to total FAK.[9]

In Vitro Wound Healing (Scratch) Assay

-

Cell Seeding and Monolayer Formation: Cells are seeded in a multi-well plate and grown to confluence.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the confluent cell monolayer.

-

Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing GSK2256098 or vehicle. The "wound" area is imaged at time 0 and at subsequent time points (e.g., every 8 hours) using a phase-contrast microscope.

-

Data Analysis: The width or area of the scratch is measured at each time point, and the rate of wound closure is calculated to assess cell migration.

Clonogenic Survival Assay

-

Cell Seeding: A known number of single cells are seeded into multi-well plates.

-

Treatment: The cells are allowed to adhere and then treated with various concentrations of GSK2256098 for a defined period.

-

Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Staining and Counting: The colonies are fixed with a solution like methanol/acetic acid and stained with crystal violet. The number of colonies in each well is then counted. The surviving fraction is calculated as the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of the control group.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. GSK2256098 is administered orally at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated group to the control group.

Mandatory Visualizations

Experimental Workflow for In Vitro p-FAK Inhibition Assay

Caption: A typical workflow for a Western blot-based p-FAK inhibition assay.

Structure-Activity Relationship (SAR) of Pyrazolopyridine FAK Inhibitors

Caption: Key structure-activity relationships for pyrazolopyridine-based FAK inhibitors.

Clinical Development of GSK2256098

GSK2256098 has been evaluated in several Phase I and II clinical trials for various solid tumors, including glioblastoma, mesothelioma, and pancreatic cancer.[7] A Phase I study in patients with advanced solid tumors established a maximum tolerated dose (MTD) and demonstrated an acceptable safety profile. In a study involving patients with recurrent glioblastoma, GSK2256098 was found to cross the disrupted blood-brain barrier in tumors, achieving concentrations associated with preclinical activity.[7][8] While the clinical activity as a monotherapy has been modest, ongoing and future studies are exploring its potential in combination with other anticancer agents.

Conclusion

GSK2256098 is a well-characterized, potent, and selective FAK inhibitor that has demonstrated target engagement and antitumor activity in a range of preclinical models and has been evaluated in clinical trials. Its development provides a valuable case study in targeting a key signaling node in cancer. Further investigation into predictive biomarkers and rational combination strategies will be crucial to fully realize the therapeutic potential of FAK inhibition with molecules like GSK2256098.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 387 The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer | Semantic Scholar [semanticscholar.org]

- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2256098: A Technical Guide to its Impact on ERK Signaling in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GSK2256098, a potent and selective Focal Adhesion Kinase (FAK) inhibitor. It details the compound's mechanism of action, its specific effects on the Extracellular signal-Regulated Kinase (ERK) signaling pathway in cancer cells, and the downstream biological consequences. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.

Introduction: Targeting the FAK-ERK Axis in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors.[1][2] Its overexpression and hyperactivity are common in numerous cancer types, where it promotes cell survival, proliferation, migration, and angiogenesis.[3][4] One of the critical downstream pathways activated by FAK is the Ras-Raf-MEK-ERK (MAPK) cascade.[1][5] This pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many malignancies.

GSK2256098 is a small molecule inhibitor developed to specifically target FAK.[5] By inhibiting FAK, GSK2256098 effectively blocks the upstream signals required for the activation of the ERK pathway, presenting a promising therapeutic strategy for cancers dependent on this signaling axis.[1][5] This guide will explore the molecular interactions and cellular outcomes of this inhibition.

Mechanism of Action of GSK2256098

GSK2256098 functions as a potent, selective, reversible, and ATP-competitive inhibitor of FAK kinase.[6] Its primary mechanism involves targeting the autophosphorylation of FAK at tyrosine residue 397 (Y397).[5][6][7] This phosphorylation event is a critical step for FAK activation, as it creates a high-affinity binding site for Src family kinases.[2] The subsequent formation of the FAK-Src complex initiates multiple downstream signaling cascades, including the PI3K/Akt and ERK pathways.[1][8]

By preventing the autophosphorylation at Y397, GSK2256098 effectively halts the recruitment and activation of Src, thereby inhibiting the entire downstream signaling cascade.[9] This leads to a marked decrease in the phosphorylation and, consequently, the activity of key pathway components, including ERK.[5][10] GSK2256098 exhibits high selectivity, with an approximately 1000-fold greater affinity for FAK over its closest family member, Pyk2.[2][7]

Figure 1: GSK2256098 inhibits the FAK-mediated activation of the ERK pathway.

Quantitative Data on GSK2256098 Efficacy

The inhibitory activity of GSK2256098 has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in cellular contexts.

Table 1: IC50 Values of GSK2256098 for Inhibition of FAK Phosphorylation (Y397)

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

|---|---|---|---|

| OVCAR8 | Ovary | 15 | [5][6][7] |

| U87MG | Brain (Glioblastoma) | 8.5 | [5][6][7] |

| A549 | Lung | 12 |[5][6][7] |

Data represents the concentration of GSK2256098 required to inhibit FAK autophosphorylation at Y397 by 50% after a 30-minute incubation.[5][6]

Studies in Pancreatic Ductal Adenocarcinoma (PDAC) have shown varied sensitivity to GSK2256098, highlighting the importance of FAK signaling dependency.

Table 2: Inhibition of FAK Y397 Phosphorylation in PDAC Cell Lines

| Cell Line | Sensitivity to GSK2256098 (0.1–10 μM) | Key Observation | Citation(s) |

|---|---|---|---|

| L3.6P1 | High (>90% inhibition) | Inhibition of p-FAK correlated with decreased p-Akt and p-ERK levels. | [5][7][10] |

| PANC-1 | Low (<20% inhibition) | Least responsive cell line to GSK2256098 treatment. | [5][7] |

| Other PDAC lines | Variable | Responses ranged from low to high inhibition. |[5] |

The data indicates that in sensitive cell lines like L3.6P1, the inhibition of FAK phosphorylation by GSK2256098 directly translates to the suppression of downstream ERK signaling.[5][10]

Experimental Protocols

The assessment of GSK2256098's impact on ERK signaling is primarily conducted via Western blotting to measure changes in protein phosphorylation.

This protocol provides a standard methodology for detecting changes in ERK1/2 phosphorylation (Thr202/Tyr204) following treatment with GSK2256098.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., L3.6P1 PDAC cells) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

-

Treat cells with varying concentrations of GSK2256098 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[5]

2. Cell Lysis:

-

Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C on a rocker.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Signal Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

7. Stripping and Re-probing for Total ERK:

-

To normalize the phospho-protein signal, strip the membrane of the first set of antibodies using a stripping buffer.

-

Wash, re-block, and probe the same membrane with a primary antibody for total ERK1/2.

-

Repeat the secondary antibody and detection steps.

8. Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.

Figure 2: Experimental workflow for assessing GSK2256098's effect on ERK phosphorylation.

Downstream Biological Effects of FAK-ERK Inhibition

The inhibition of the FAK-ERK signaling axis by GSK2256098 translates into significant anti-tumor effects in sensitive cancer cells. These effects are a direct consequence of disrupting the pro-survival and pro-proliferative signals mediated by ERK.

Key biological outcomes include:

-

Decreased Cell Viability and Proliferation: By inhibiting ERK, GSK2256098 attenuates signals that drive cell cycle progression, leading to reduced cell growth.[5][7]

-

Inhibition of Anchorage-Independent Growth: FAK is critical for anoikis resistance (survival without matrix attachment). Its inhibition makes cells more susceptible to cell death when detached, a key factor in preventing metastasis.[5]

-

Reduced Cell Migration and Invasion: The FAK-ERK pathway regulates the cellular machinery required for motility. GSK2256098 impairs the migratory and invasive capabilities of cancer cells.[1][6]

-

Induction of Apoptosis: Suppression of the FAK-ERK survival pathway can trigger programmed cell death, contributing to the overall anti-cancer effect.[6]

Figure 3: Logical flow from GSK2256098 action to anti-tumor cellular effects.

Conclusion and Future Directions

GSK2256098 is a well-characterized, potent inhibitor of FAK that effectively suppresses the downstream ERK signaling pathway in susceptible cancer cells. By preventing the critical FAK autophosphorylation at Y397, it provides a powerful tool for both research and potential therapeutic applications. The resulting decrease in ERK activity leads to a cascade of anti-tumor effects, including reduced proliferation, motility, and survival.

The variable sensitivity observed across different cancer cell lines, such as those in PDAC, suggests that the level of FAK Y397 phosphorylation could serve as a valuable biomarker.[5][10] This could aid in selecting patients who are most likely to respond to GSK2256098 treatment and for monitoring the drug's on-target effects in clinical settings.[5] Further research into combination therapies, potentially pairing FAK inhibitors with agents targeting other nodes in the MAPK pathway, may offer synergistic benefits and overcome potential resistance mechanisms.[11]

References

- 1. Facebook [cancer.gov]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase II trial of GSK2256098 and trametinib in patients with advanced pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of GSK2256098: A Focal Adhesion Kinase Inhibitor for the Treatment of Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and invasion, making it a compelling target for therapeutic intervention in various solid tumors.[1][2][3] This document summarizes key preclinical data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in this area.

Mechanism of Action

GSK2256098 is a reversible and ATP-competitive inhibitor of FAK with high selectivity.[4][5] It targets the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[4][5][6] By inhibiting FAK autophosphorylation, GSK2256098 effectively blocks downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are pivotal for cell survival and proliferation.[4][5] This inhibition of FAK signaling leads to decreased cancer cell growth, induction of apoptosis, and reduced cell migration and invasion.[2][4]

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo preclinical studies of GSK2256098.

Table 1: In Vitro Activity of GSK2256098 - Inhibition of FAK Phosphorylation

| Cell Line | Cancer Type | IC50 (nM) for pFAK (Y397) Inhibition | Reference |

| OVCAR8 | Ovary | 15 | [4][6] |

| U87MG | Brain (Glioblastoma) | 8.5 | [4][6] |

| A549 | Lung | 12 | [4][6] |

Table 2: In Vitro Sensitivity of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines to GSK2256098

| Cell Line | Inhibition of FAK Y397 Phosphorylation (at 0.1–10 μM) | Reference |

| PANC-1 | Low (<20%) | [7] |

| L3.6pl | High (>90%) | [7] |

Table 3: In Vivo Efficacy of GSK2256098 in a Uterine Cancer Orthotopic Murine Model

| Model | Treatment | Outcome | Reference |

| Ishikawa (PTEN-mutant) | GSK2256098 | Lower tumor weights, fewer metastases, lower microvessel density (CD31), less cellular proliferation (Ki67), higher apoptosis (TUNEL) rates compared to Hec1A model. | [4] |

| Hec1A | GSK2256098 | - | [4] |

Table 4: Pharmacokinetic Parameters of GSK2256098 in a Phase I Clinical Trial

| Parameter | Value | Reference |

| Elimination Half-life | 4-9 hours (geometric mean) | [8][9] |

| MTD in recurrent glioblastoma | 1000 mg twice daily | [10] |

| MTD in advanced solid tumors | 1000 mg twice daily | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.

1. In Vitro Inhibition of FAK Phosphorylation Assay

-

Cell Culture: Cancer cell lines (e.g., OVCAR8, U87MG, A549) are cultured in appropriate media and conditions.[4]

-

Treatment: Cells are incubated with varying concentrations of GSK2256098 for a specified period (e.g., 30 minutes).[4][7]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated FAK (Y397) and total FAK.

-

Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence. The band intensities are quantified, and the ratio of pFAK to total FAK is calculated to determine the IC50 values.[7]

2. Cell Viability and Clonogenic Assays

-

Cell Seeding: Pancreatic ductal adenocarcinoma (PDAC) cells are seeded in 6-well plates.[4]

-

Treatment: Once cells reach approximately 70% confluence, they are treated with GSK2256098 (0.1–10 μM) for 48 or 72 hours.[4]

-

Clonogenic Assay: After treatment, cells are re-seeded at a low density and cultured for an extended period (e.g., 9 days) to allow for colony formation.[4]

-

Staining and Counting: Colonies are stained with a clonogenic reagent (e.g., crystal violet), and the number of colonies is counted to assess the long-term effect on cell survival and proliferation.[4]

3. In Vivo Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., Ishikawa or Hec1A uterine cancer cells) are orthotopically implanted into immunocompromised mice.[4]

-

Treatment Administration: Once tumors are established, mice are treated with GSK2256098 or a vehicle control. The route of administration and dosing schedule are determined based on prior pharmacokinetic studies.

-

Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.[4]

-

Immunohistochemistry: Tumor sections are stained for markers of proliferation (Ki67), apoptosis (TUNEL), and angiogenesis (CD31) to evaluate the biological effects of GSK2256098 in the tumor microenvironment.[4]

4. Pharmacokinetic Analysis

-

Sample Collection: In clinical studies, serial blood samples are collected from patients at various time points after administration of GSK2256098.[8][9]

-

Drug Concentration Measurement: The concentration of GSK2256098 in plasma or blood is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Parameter Calculation: Pharmacokinetic parameters, including half-life, maximum concentration (Cmax), and area under the curve (AUC), are calculated using noncompartmental methods.[8][9][10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the preclinical evaluation of GSK2256098.

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Caption: A typical experimental workflow for preclinical evaluation.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

GSK2256098: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Upregulation and constitutive activation of FAK are observed in a variety of human cancers, correlating with advanced disease and poor prognosis. FAK is a key mediator of signals downstream of integrins and growth factor receptors, making it a critical node in tumor progression and angiogenesis.[1] This technical guide provides an in-depth overview of the anti-angiogenic properties of GSK2256098, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

GSK2256098 exerts its anti-angiogenic effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397). This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other residues on FAK, leading to the full activation of downstream signaling cascades. By blocking this primary step, GSK2256098 effectively abrogates FAK-mediated signaling.

The inhibition of FAK by GSK2256098 prevents the integrin-mediated activation of several critical downstream pathways implicated in angiogenesis, including the PI3K/Akt and ERK/MAPK signaling cascades.[2] These pathways regulate endothelial cell proliferation, migration, and survival, all of which are essential processes for the formation of new blood vessels.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of GSK2256098.

Table 1: In Vitro Inhibitory Activity of GSK2256098

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant FAK | Kᵢ | 0.4 nM | [3] |

| Enzymatic Assay | Recombinant FAK | IC₅₀ | 1.5 nM | [1] |

| FAK Phosphorylation | OVCAR8 (Ovarian Cancer) | IC₅₀ | 15 nM | [3][4] |

| FAK Phosphorylation | U87MG (Glioblastoma) | IC₅₀ | 8.5 nM | [3][4] |

| FAK Phosphorylation | A549 (Lung Cancer) | IC₅₀ | 12 nM | [3][4] |

| Cell Viability | L3.6P1 (Pancreatic Cancer) | IC₅₀ | 25 µM | [4] |

| Cell Viability | PANC-1 (Pancreatic Cancer) | IC₅₀ | 29 µM | [4] |

Table 2: In Vivo Anti-Angiogenic Activity of GSK2256098

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Orthotopic Murine Model | PTEN-mutant Uterine Cancer (Ishikawa cells) | GSK2256098 | Lower microvessel density (CD31 staining) | [3] |

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay (General Protocol)

A standardized protocol to assess the effect of GSK2256098 on endothelial cell proliferation, such as Human Umbilical Vein Endothelial Cells (HUVECs), would typically involve the following steps. Please note that specific concentrations and incubation times would need to be optimized for GSK2256098.

-

Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of GSK2256098 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.

-

Data Analysis: The absorbance or fluorescence intensity is measured, and the IC₅₀ value (the concentration of GSK2256098 that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

In Vitro Endothelial Cell Tube Formation Assay (General Protocol)

This assay models the differentiation of endothelial cells into capillary-like structures.

-

Matrix Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, which is allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in the presence of various concentrations of GSK2256098 or a vehicle control.

-

Incubation: The plate is incubated for 4 to 18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Microvessel Density Analysis (Immunohistochemistry)

This protocol describes the assessment of microvessel density in tumor xenografts.

-

Tumor Xenograft Model: An appropriate cancer cell line is implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with GSK2256098 or a vehicle control for a specified duration.

-

Tissue Collection and Preparation: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: 5 µm sections of the paraffin-embedded tumors are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases and non-specific binding sites.

-

Antibody Staining: The sections are incubated with a primary antibody against the endothelial cell marker CD31. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detection with a suitable substrate to produce a colored precipitate.

-

Microscopy and Quantification: The stained sections are visualized under a microscope. Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields. The results are typically expressed as the average number of vessels per field or per unit area.

Signaling Pathways and Visualizations

FAK Signaling Pathway and Inhibition by GSK2256098

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, leading to downstream events that promote angiogenesis. GSK2256098 acts as a direct inhibitor of FAK's kinase activity.

Experimental Workflow for In Vivo Angiogenesis Assessment

The following diagram outlines a typical workflow for evaluating the anti-angiogenic effects of GSK2256098 in a preclinical tumor model.

Conclusion

GSK2256098 is a well-characterized FAK inhibitor with demonstrated anti-angiogenic potential. Its mechanism of action, involving the blockade of FAK phosphorylation and subsequent downstream signaling, provides a strong rationale for its use in targeting tumor angiogenesis. The available preclinical data, particularly the in vivo evidence of reduced microvessel density, supports its further investigation as an anti-cancer therapeutic. This guide provides a foundational understanding for researchers and drug development professionals interested in the anti-angiogenic properties of GSK2256098. Further studies are warranted to fully elucidate its efficacy in various cancer models and its potential in clinical settings.

References

- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways modulated by [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098, chemically known as [5-[(E)-(3-fluoro-6H-benzo[c]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea, is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival by integrating signals from integrins and growth factor receptors.[2] Upregulation and constitutive activation of FAK are observed in various tumor cell types, making it a compelling target for cancer therapy.[3] This document provides an in-depth technical overview of the cellular pathways modulated by GSK2256098, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

GSK2256098 exerts its biological effects by directly inhibiting the kinase activity of FAK. The primary mechanism involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[1][4][5] Phosphorylation of this site is a critical step for FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades.[2] By preventing Y397 phosphorylation, GSK2256098 effectively blocks FAK-mediated signaling.[5]

Quantitative Data Summary

The inhibitory activity of GSK2256098 has been quantified in various in vitro and cellular assays.

| Parameter | Value | Target | Cell Line(s) | Reference |

| Ki | 0.4 nM | FAK | - | [1] |

| IC50 | 1.5 nM | FAK | Enzymatic Assay | [2] |

| IC50 | 8.5 nM | FAK (pY397) | U87MG (Glioblastoma) | [1][4] |

| IC50 | 12 nM | FAK (pY397) | A549 (Lung Cancer) | [1][4] |

| IC50 | 15 nM | FAK (pY397) | OVCAR8 (Ovarian Cancer) | [1][4] |

Modulated Cellular Pathways

Inhibition of FAK by GSK2256098 leads to the modulation of several critical downstream signaling pathways that are fundamental to cancer cell biology.

FAK Signaling Pathway

GSK2256098 directly inhibits FAK, preventing the activation of multiple downstream pathways including PI3K/Akt and ERK/MAPK, which are crucial for cell survival, proliferation, and migration.[1][3]

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

PI3K/Akt and ERK Signaling

GSK2256098-mediated inhibition of FAK activity leads to a decrease in the phosphorylation and subsequent activity of Akt and ERK.[1][5] These pathways are critical for cell survival, and their attenuation by GSK2256098 contributes to its anti-tumor effects.[1]

Apoptosis Induction

GSK2256098 has been shown to induce apoptosis in cancer cells.[1] This pro-apoptotic effect is linked to the activation of caspase-9 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key events in the intrinsic apoptosis pathway.[1]

Experimental Protocols

Western Blot Analysis for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of GSK2256098 on FAK autophosphorylation.

Caption: Workflow for Western Blot analysis of FAK phosphorylation.

-

Cell Culture and Treatment: Cancer cell lines (e.g., OVCAR8, U87MG, A549) are cultured to approximately 70% confluence.[1]

-

Compound Incubation: Cells are then treated with GSK2256098 at various concentrations for a defined period (e.g., 30 minutes).[1]

-

Protein Extraction and Quantification: Following treatment, cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated FAK (Y397) and total FAK.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Clonogenic Survival Assay

This assay assesses the long-term effect of GSK2256098 on the ability of single cells to form colonies.

Caption: Workflow for the Clonogenic Survival Assay.

-

Cell Treatment: Pancreatic ductal adenocarcinoma (PDAC) cells are cultured to about 70% confluence and then incubated with GSK2256098 (0.1–10 μM) for 48 or 72 hours.[1]

-

Re-seeding: After treatment, cells are re-seeded at a low density.[1]

-

Colony Formation: The cells are left to grow for approximately 9 days to allow for colony formation.[1]

-

Staining and Counting: Colonies are stained with a clonogenic reagent, and the number of colonies is counted.[1]

Conclusion

GSK2256098 is a potent and selective FAK inhibitor that modulates key cellular pathways involved in cancer cell proliferation, survival, and migration. Its ability to inhibit FAK phosphorylation and downstream signaling through the PI3K/Akt and ERK pathways, coupled with its pro-apoptotic effects, underscores its therapeutic potential in oncology. The experimental protocols detailed herein provide a framework for further investigation into the cellular effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2256098 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and angiogenesis.[2] In pancreatic ductal adenocarcinoma (PDAC), FAK is frequently hyperactivated, contributing to tumor progression and metastasis.[3][4] GSK2256098 exerts its inhibitory effect by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), which is a critical step for FAK activation and downstream signaling.[2][3][4] Inhibition of FAK phosphorylation by GSK2256098 leads to decreased activity of downstream signaling pathways, including Akt and ERK, ultimately resulting in reduced cell viability, decreased anchorage-independent growth, and impaired motility of pancreatic cancer cells.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of GSK2256098 in pancreatic cancer cell lines.

Mechanism of Action: FAK Signaling Pathway

GSK2256098 inhibits the autophosphorylation of FAK at Y397, preventing the recruitment and activation of Src-family kinases. This disruption blocks downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are critical for cell survival and proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of GSK2256098 in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |

| L3.6P1 | Pancreatic | FAK Phosphorylation (Y397) | >90% inhibition at 0.1-10 µM | Not specified | [3][4] |

| PANC-1 | Pancreatic | FAK Phosphorylation (Y397) | <20% inhibition at 0.1-10 µM | Not specified | [3][4] |

| OVCAR8 | Ovary | FAK Phosphorylation (Y397) | IC50 | 15 nM | [1][3] |

| U87MG | Brain | FAK Phosphorylation (Y397) | IC50 | 8.5 nM | [1][3] |

| A549 | Lung | FAK Phosphorylation (Y397) | IC50 | 12 nM | [1][3] |

| L3.6P1 | Pancreatic | Anchorage-Independent Growth | Colony Formation | Significant decrease | [3] |

| PANC-1 | Pancreatic | Anchorage-Independent Growth | Colony Formation | Less sensitive than L3.6P1 | [3] |

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro effects of GSK2256098 on pancreatic cancer cells.

Detailed Experimental Protocols

Cell Culture

Human pancreatic cancer cell lines (e.g., PANC-1, L3.6P1, MiaPaCa-2, BxPC-3) should be cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for FAK, Akt, and ERK Phosphorylation

This assay determines the effect of GSK2256098 on the phosphorylation status of FAK and its downstream targets.

Materials:

-

Pancreatic cancer cells

-

GSK2256098 (dissolved in DMSO)

-

Complete culture medium

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FAK (Y397), anti-FAK, anti-phospho-Akt (S473), anti-Akt, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence reagent

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of GSK2256098 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 30 minutes to 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using a chemiluminescence detection system.

MTS Assay for Cell Viability

This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

Materials:

-

Pancreatic cancer cells

-

GSK2256098

-

Complete culture medium

-

96-well plates

-

MTS reagent

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of GSK2256098 (e.g., 0.01 to 100 µM) or DMSO vehicle control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, indicating long-term cell survival.

Materials:

-

Pancreatic cancer cells

-

GSK2256098

-

Complete culture medium

-

6-well plates

-

Crystal violet solution (0.5% in methanol)

Protocol:

-

Treat a sub-confluent flask of cells with GSK2256098 or DMSO for 24 hours.

-

Trypsinize, count, and seed a specific number of viable cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubate for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 15 minutes.

-

Gently wash with water and air dry.

-

Count colonies containing at least 50 cells.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Soft Agar Assay for Anchorage-Independent Growth

This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of transformed cells.

Materials:

-

Pancreatic cancer cells

-

GSK2256098

-

Complete culture medium

-

Agar

-

6-well plates

Protocol:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing cells (e.g., 8,000 cells/well) in complete medium with 0.3% agar.

-

Include different concentrations of GSK2256098 or DMSO in the top layer.

-

Carefully layer the cell-agar mixture on top of the base layer.

-

Incubate for 2-3 weeks, feeding the cells twice a week with medium containing the respective treatments.

-

Stain the colonies with 0.005% crystal violet.

-

Count the number of colonies under a microscope.

Wound Healing (Scratch) Assay for Cell Migration

This assay evaluates the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Pancreatic cancer cells

-

GSK2256098

-

Complete culture medium (can be serum-free or low-serum to inhibit proliferation)

-

6-well plates or other suitable culture dishes

-

200 µL pipette tip or a specialized scratch tool

Protocol:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Replace with fresh medium containing different concentrations of GSK2256098 or DMSO.

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

References

Application Notes and Protocols: Detection of p-FAK (Tyr397) Inhibition by GSK2256098 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of GSK2256098, a selective FAK inhibitor, by monitoring the phosphorylation status of Focal Adhesion Kinase (FAK) at tyrosine 397 (Tyr397) using Western blotting.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases and initiating downstream signaling cascades, including the PI3K/Akt and ERK pathways.[2][4][5][6] Dysregulation of FAK is implicated in various cancers, making it an attractive therapeutic target.[1][5][7] GSK2256098 is a potent and selective ATP-competitive inhibitor of FAK that targets its kinase activity, thereby preventing the autophosphorylation at Tyr397.[1][4][5][8] This protocol details a Western blot-based assay to quantify the inhibition of FAK phosphorylation in response to GSK2256098 treatment.

Data Presentation

Table 1: In Vitro Efficacy of GSK2256098 on p-FAK (Tyr397) Inhibition

| Cell Line | Cancer Type | GSK2256098 Concentration | Treatment Time | p-FAK (Tyr397) Inhibition | Reference |

| OVCAR8 | Ovary | IC50: 15 nM | 30 minutes | 50% | [4][8][9] |

| U87MG | Brain | IC50: 8.5 nM | 30 minutes | 50% | [4][8][9] |

| A549 | Lung | IC50: 12 nM | 30 minutes | 50% | [4][8][9] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (e.g., L3.6P1) | Pancreas | 0.1–10 µM | 1 hour | >90% (in sensitive lines) | [9][10] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (e.g., PANC-1) | Pancreas | 0.1–10 µM | 1 hour | <20% (in resistant lines) | [9] |

Signaling Pathway and Experimental Workflow

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Caption: Experimental workflow for Western blot analysis of p-FAK.

Experimental Protocols

Materials and Reagents

-

Cell Lines: e.g., U87MG (glioblastoma), L3.6P1 (pancreatic), or other cell lines of interest.

-

GSK2256098: Prepare stock solutions in DMSO.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer is commonly used for whole-cell lysates.[11][12] It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.[11][12][13][14]

-

Protein Assay Reagent: e.g., BCA Protein Assay Kit.

-

SDS-PAGE Buffers and Gels.

-

PVDF Membrane.

-

Transfer Buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.[17]

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: e.g., Enhanced Chemiluminescence (ECL) substrate.

Protocol

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Extraction:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[12][13]

-

Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[13]

-

Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[13]

-

Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13]

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x SDS-PAGE sample loading buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[17]

-

Incubate the membrane with the primary antibody against p-FAK (Tyr397) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST for 5-10 minutes each.[17]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[17][19]

-

Wash the membrane three to five times with TBST for 5-10 minutes each.[17]

-

-

Detection and Analysis:

-

Prepare the ECL working solution according to the manufacturer's instructions.[20]

-

Incubate the membrane with the ECL solution and visualize the protein bands using a chemiluminescence detection system.

-

To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total FAK. Alternatively, a separate gel can be run in parallel.

-

Quantify the band intensities using densitometry software. The level of p-FAK should be normalized to the level of total FAK for each sample.

-

Expected Results

A dose-dependent decrease in the intensity of the p-FAK (Tyr397) band should be observed in cells treated with GSK2256098 compared to the vehicle-treated control. The total FAK levels should remain relatively constant across all treatment conditions. This will demonstrate the specific inhibitory effect of GSK2256098 on FAK autophosphorylation.[9][10] The inhibition of p-FAK may also correlate with a decrease in the phosphorylation of downstream targets such as Akt and ERK.[4][10]

References

- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stratech.co.uk [stratech.co.uk]

- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 15. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]

- 16. FAK Antibody | Cell Signaling Technology [cellsignal.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. nacalai.com [nacalai.com]

- 19. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Wound Healing Assay with GSK2256098

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival.[1][2] FAK is a key regulator of cellular motility and its inhibition has been shown to impact wound healing processes.[3][4] These application notes provide a detailed protocol for performing an in vitro wound healing assay using GSK2256098 to assess its effect on cell migration.

The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration in vitro.[5][6] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time. This assay allows for the quantitative assessment of the effects of compounds like GSK2256098 on cell migration.

Mechanism of Action of GSK2256098

GSK2256098 acts as an ATP-competitive inhibitor of FAK, specifically targeting its autophosphorylation at tyrosine 397 (Y397).[1][7][8] This initial phosphorylation event is crucial for the recruitment of other signaling proteins, such as Src family kinases, and the subsequent activation of downstream pathways that regulate cell motility, including the PI3K/Akt and ERK/MAPK signaling cascades.[1][2][7][8] By inhibiting FAK phosphorylation, GSK2256098 effectively disrupts these signaling pathways, leading to a reduction in cell migration and motility.[7][8][9]

Below is a diagram illustrating the signaling pathway affected by GSK2256098.

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Experimental Protocol: In Vitro Wound Healing Assay

This protocol outlines the steps for conducting a scratch assay to evaluate the effect of GSK2256098 on the migration of a selected cell line.

Materials

-

Cell Line: Adherent cell line appropriate for wound healing studies (e.g., human dermal fibroblasts, keratinocytes, or a relevant cancer cell line).

-

GSK2256098: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For cell detachment.

-

Tissue Culture Plates: 6-well or 12-well plates are recommended.[10]

-

Pipette tips: Sterile 200 µL or 1000 µL pipette tips for creating the scratch.[5]

-

Microscope: Inverted microscope with a camera for image acquisition.

-

Image Analysis Software: Such as ImageJ or other suitable software for quantifying the wound area.

Methods

The workflow for the wound healing assay is depicted in the diagram below.

Caption: Experimental workflow for the wound healing (scratch) assay.

1. Cell Seeding: